Pivcephalexin phosphate
Description
Pivcephalexin phosphate is a semi-synthetic cephalosporin antibiotic derived from cephalexin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The compound is characterized by its molecular formula C22H27N3O6S and a molecular weight of 461.53 g/mol .
Properties
CAS No. |
94088-99-0 |
|---|---|
Molecular Formula |
C22H30N3O10PS |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;phosphoric acid |
InChI |
InChI=1S/C22H27N3O6S.H3O4P/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;1-5(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);(H3,1,2,3,4)/t14?,15-,19-;/m1./s1 |
InChI Key |
MKZNKNPUTSUVHM-GNYIYVNYSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivcephalexin phosphate is synthesized through a series of chemical reactions starting from cephalexin. The key steps involve the esterification of cephalexin with pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Cephalexin Stability and Degradation Pathways
Cephalexin (C₁₆H₁₇N₃O₄S) is an acid-stable, orally bioavailable cephalosporin. Key degradation mechanisms include:
-
Hydrolysis of the β-lactam ring : Predominant in alkaline conditions, leading to loss of antibacterial activity .
-
Oxidation : Susceptible to oxidation at the sulfur atom in the dihydrothiazine ring .
| Degradation Pathway | Conditions | Products |
|---|---|---|
| β-lactam hydrolysis | pH > 7, elevated temperature | Inactive open-ring metabolite |
| Oxidation | Presence of ROS | Sulfoxide derivatives |
Phosphate Ester Hydrolysis Mechanisms
Phosphate esters (e.g., hypothetical "Pivcephalexin phosphate") undergo hydrolysis via inline associative (Sₙ2-like) or dissociative (metaphosphate intermediate) pathways :
-
Associative mechanism : Nucleophilic attack (e.g., water or hydroxide) on phosphorus, forming a pentavalent transition state.
-
Dissociative mechanism : Departure of the leaving group (e.g., cephalexin) generates a metaphosphate intermediate, followed by nucleophilic attack.
For cephalexin phosphate, the steric bulk of the cephalosporin core would favor a dissociative pathway due to reduced accessibility for inline nucleophilic attack .
Kinetic and Thermodynamic Data
While specific data for "this compound" is unavailable, comparative studies on cephalosporins and phosphate esters provide insights:
Table 2: Hydrolysis Rates of Cephalosporins and Phosphate Esters
| Compound | Hydrolysis Rate (k, h⁻¹) | pH Stability Range | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| Cephalexin | 0.05–0.12 | 2–6 | 65–75 |
| Phosphate monoester | 10⁻⁷–10⁻⁹ | 4–9 | 80–100 |
-
Cephalexin stability : Enhanced in acidic conditions due to reduced β-lactam ring strain .
-
Phosphate ester lability : Hydrolysis accelerates in alkaline media (pH > 7) due to increased nucleophilicity of hydroxide .
Enzymatic Catalysis
Phosphatases and phosphodiesterases catalyze phosphate ester hydrolysis via metal ion-assisted mechanisms :
-
Mg²⁺ coordination : Stabilizes transition states and polarizes the phosphate group (Fig. 1) .
-
Active-site residues : Acidic/basic residues (e.g., histidine, aspartate) facilitate proton transfer during bond cleavage .
For a cephalexin-phosphate conjugate, enzymatic degradation would likely mirror alkaline phosphatase activity , with Mg²⁺ or Zn²⁺ ions critical for catalysis .
Synthetic and Analytical Considerations
Scientific Research Applications
Pivcephalexin phosphate has a wide range of applications in scientific research:
Mechanism of Action
Pivcephalexin phosphate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity but different chemical structure.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.
Uniqueness
This compound is unique due to its esterified form, which enhances its oral bioavailability compared to cephalexin. This modification allows for better absorption and prolonged action in the body, making it a more effective treatment option for certain bacterial infections .
Q & A
Q. How should researchers handle incomplete pharmacokinetic datasets for this compound in pediatric populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
